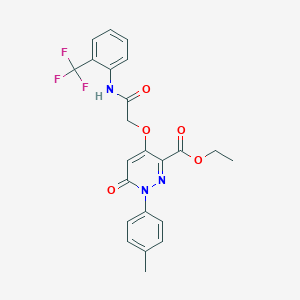

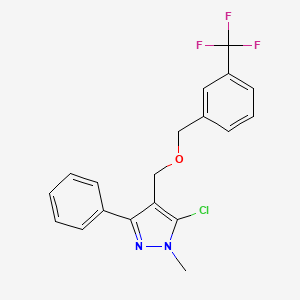

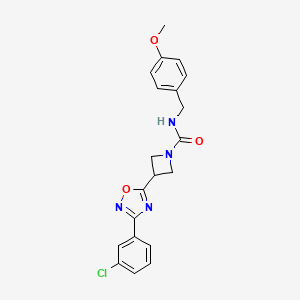

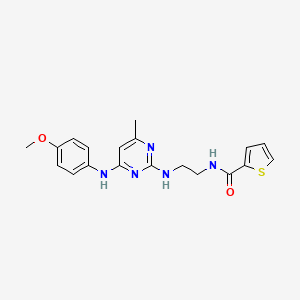

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

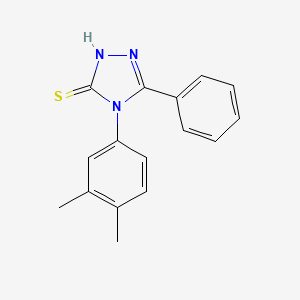

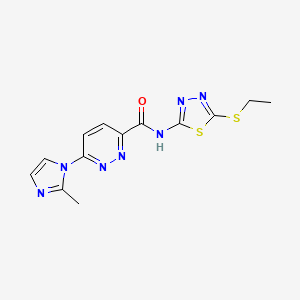

The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether” is a derivative of pyrazole . Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities .

Synthesis Analysis

The title compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis was carried out under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H9ClN2O . Its molecular weight is 220.65 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications

Synthesis and Characterization

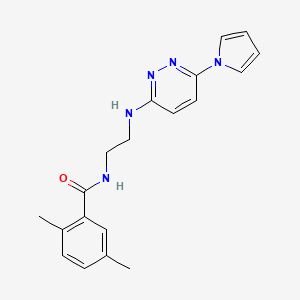

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)benzyl ether is a key intermediate in the synthesis of various pyrazole derivatives, which are known for their versatile applications in medicinal chemistry and material science. Research has focused on the synthesis of pyrazolone derivatives, highlighting the chemical reactivity and potential applications of such compounds. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions demonstrates the compound's utility in creating new chemical entities with potential biological activities (Karimi-Jaberi et al., 2012). Moreover, the development of new regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles, where substitutions in the 4-position create valuable linkage reagents, showcases the structural diversity achievable with such frameworks (Chupp, 1994).

Catalytic and Biological Applications

The catalytic properties of pyrazole derivatives have been explored, revealing their potential in facilitating various chemical transformations. Acid-catalyzed reactions of certain pyrazolone compounds result in the formation of complex structures depending on the reaction conditions, indicating the compound's role in synthetic organic chemistry (Miki et al., 1988). Furthermore, the inhibition of protoporphyrinogen oxidase by pyrazole phenyl ether herbicides, derived from similar compounds, underscores the significant biological activity and potential application in developing new agrochemicals (Sherman et al., 1991).

Material Science Applications

In material science, the introduction of trifluoromethyl groups into pyrazole derivatives, similar to the subject compound, has been investigated for altering the optical and dielectric properties of polyimide thin films. This research suggests potential applications in developing new materials with desirable electronic properties (Jang et al., 2007).

Future Directions

properties

IUPAC Name |

5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]methoxymethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N2O/c1-25-18(20)16(17(24-25)14-7-3-2-4-8-14)12-26-11-13-6-5-9-15(10-13)19(21,22)23/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFLTMPDSDZJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC(=CC=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)